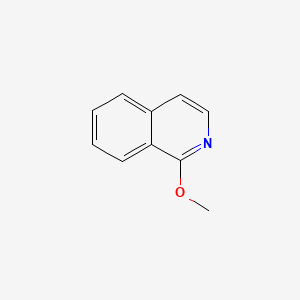

Isoquinoline, 1-methoxy-

Description

The exact mass of the compound Isoquinoline, 1-methoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isoquinoline, 1-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinoline, 1-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-9-5-3-2-4-8(9)6-7-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWHVAFMAIDVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178401 | |

| Record name | Isoquinoline, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23724-93-8 | |

| Record name | 1-Methoxyisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023724938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline, 1-methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHOXYISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9JM4DZ962 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methoxyisoquinoline

Introduction

The isoquinoline scaffold is a prominent structural motif found in a vast array of natural products, particularly alkaloids, and serves as a cornerstone in medicinal chemistry and drug development.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-HIV properties.[3] 1-Methoxyisoquinoline, a key derivative, functions as a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a detailed exploration of the principal synthetic pathways to 1-methoxyisoquinoline, offering insights into the underlying mechanisms, experimental protocols, and strategic considerations for researchers in the field.

The synthesis of 1-methoxyisoquinoline is primarily achieved through two strategic approaches:

-

Functional Group Interconversion: This robust and widely employed method involves the initial synthesis of a reactive intermediate, typically 1-chloroisoquinoline, followed by a nucleophilic aromatic substitution (SNAr) to install the methoxy group.

-

Direct Ring Construction: Classic named reactions, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, can be adapted to build the isoquinoline core with the desired oxygenation pattern either pre-installed on the precursors or formed during the cyclization process.[2][4][5][6]

This guide will focus on the most prevalent and practical of these methods, providing the necessary detail for successful laboratory implementation.

Pathway 1: Synthesis via 1-Chloroisoquinoline Intermediate (The SNAr Approach)

This is arguably the most common and reliable route for preparing 1-methoxyisoquinoline. It is a multi-step process that leverages the high reactivity of the C1 position of the isoquinoline ring system. The overall strategy involves the preparation of 1-chloroisoquinoline, which then serves as an excellent electrophile for substitution with a methoxide nucleophile.

Strategic Overview of the SNAr Pathway

The logic behind this pathway hinges on the facile conversion of an N-oxide or a lactam (isoquinolin-1(2H)-one) at the C1 position into a good leaving group (chloride), which can then be readily displaced.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. aurigeneservices.com [aurigeneservices.com]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. organicreactions.org [organicreactions.org]

An In-Depth Technical Guide to 1-Methoxyisoquinoline: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif, prominently featured in a vast array of natural products and synthetic compounds of significant biological and pharmaceutical importance.[1] This bicyclic aromatic system, composed of a benzene ring fused to a pyridine ring, serves as the foundational architecture for numerous alkaloids, including the analgesic morphine and the vasodilator papaverine. The strategic substitution of the isoquinoline ring system profoundly influences its physicochemical properties and pharmacological activity, making it a fertile ground for medicinal chemistry exploration. This guide focuses on a key derivative, 1-methoxyisoquinoline (CAS Number: 23724-93-8), providing a comprehensive technical overview for researchers, scientists, and professionals in drug development. We will delve into its synthesis, spectroscopic characterization, and burgeoning role as a critical building block in the design of novel therapeutic agents.

Physicochemical and Spectroscopic Profile of 1-Methoxyisoquinoline

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. The introduction of a methoxy group at the C1 position of the isoquinoline nucleus imparts specific characteristics that are crucial for its reactivity and identification.

Core Properties

| Property | Value | Reference |

| CAS Number | 23724-93-8 | [PubChem] |

| Molecular Formula | C₁₀H₉NO | [PubChem] |

| Molecular Weight | 159.19 g/mol | [PubChem] |

| Appearance | Not specified, likely a solid or oil | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Insoluble in water, soluble in organic solvents | General chemical principles |

Spectroscopic Signature: A Guide to Structural Verification

The unequivocal identification of 1-methoxyisoquinoline relies on a combination of spectroscopic techniques. As a Senior Application Scientist, it is imperative to not only acquire this data but to interpret it with a high degree of confidence.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-methoxyisoquinoline will exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons.

-

Aromatic Region (δ 7.0-8.5 ppm): The protons on the isoquinoline ring will appear in this region. Due to the electron-donating effect of the methoxy group and the anisotropic effects of the fused ring system, the chemical shifts and coupling constants will be characteristic. Protons on the pyridine ring (e.g., at C3 and C4) will typically be deshielded compared to those on the benzene ring. The coupling patterns (doublets, triplets, and doublets of doublets) will reveal the connectivity of the protons.[2]

-

Methoxy Protons (δ ~4.0 ppm): The three protons of the methoxy group will appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with. This signal is a key identifier for the presence of the methoxy group.[2]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 100-160 ppm): The ten carbon atoms of the isoquinoline ring will resonate in this range. The carbon atom attached to the methoxy group (C1) will be significantly deshielded due to the electronegativity of the oxygen atom.[3][4]

-

Methoxy Carbon (δ ~55-60 ppm): The carbon of the methoxy group will appear as a distinct signal in this region.[5]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z = 159, corresponding to the molecular weight of 1-methoxyisoquinoline.

-

Fragmentation Pattern: The fragmentation of methoxy-substituted isoquinolines is influenced by the methoxy group. Common fragmentation pathways include the loss of a methyl radical (•CH₃) to give a fragment at m/z = 144, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z = 116.[6][7][8] The stability of the resulting fragments dictates the intensity of the observed peaks.

Synthesis of 1-Methoxyisoquinoline: A Practical Approach

The synthesis of 1-methoxyisoquinoline can be efficiently achieved through the methylation of its precursor, 1-isoquinolinol (also known as isocarbostyril). This transformation is a standard O-methylation reaction.

Synthetic Workflow

Caption: Synthetic workflow for 1-methoxyisoquinoline.

Detailed Experimental Protocol: Methylation of 1-Isoquinolinol

This protocol is a self-validating system, designed to ensure reproducibility and high yield.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-isoquinolinol (1.0 equivalent).

-

Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. To this solution, add a suitable base such as sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C. The use of a strong base is crucial to deprotonate the hydroxyl group of 1-isoquinolinol, forming the corresponding alkoxide.

-

Methylation: After stirring for 30 minutes at room temperature, add a methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 equivalents), dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is carefully quenched with ice-cold water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-methoxyisoquinoline.

The Role of 1-Methoxyisoquinoline in Drug Discovery and Development

The 1-methoxyisoquinoline scaffold is increasingly recognized as a valuable pharmacophore in the design of novel therapeutic agents. The methoxy group at the C1 position can act as a key hydrogen bond acceptor and influence the overall electronic properties and metabolic stability of the molecule, making it an attractive feature for modulating biological activity.

Case Study: Zimlovisertib (PF-06650833) - An IRAK4 Inhibitor

A prominent example of a drug candidate featuring the 1-methoxyisoquinoline moiety is Zimlovisertib (PF-06650833) .[9] Zimlovisertib is a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key enzyme in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[10] These pathways are implicated in a variety of inflammatory and autoimmune diseases.

The 1-methoxyisoquinoline core of Zimlovisertib plays a crucial role in its binding to the active site of IRAK4, contributing to its potency and selectivity. The development of Zimlovisertib highlights the potential of the 1-methoxyisoquinoline scaffold in the design of kinase inhibitors and other targeted therapies. Zimlovisertib has been investigated in clinical trials for conditions such as rheumatoid arthritis and hidradenitis suppurativa.[11][12]

Illustrative Signaling Pathway

Caption: Inhibition of IRAK4 signaling by Zimlovisertib.

Conclusion and Future Perspectives

1-Methoxyisoquinoline, with its well-defined physicochemical properties and accessible synthetic routes, stands as a valuable building block for medicinal chemists. The successful development of drug candidates like Zimlovisertib underscores the potential of this scaffold in generating potent and selective inhibitors for a range of therapeutic targets. Future research will likely continue to explore the derivatization of the 1-methoxyisoquinoline core to fine-tune its pharmacological profile for various disease indications, further solidifying the importance of the isoquinoline family in the landscape of drug discovery.

References

-

Wikipedia. Zimlovisertib. [Link]

-

Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 859. [Link]

-

ResearchGate. (2020). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

-

PubChem. Zimlovisertib. [Link]

-

PubMed. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. zimlovisertib. [Link]

-

Doubtnut. (2025). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? [Link]

-

AdisInsight. Zimlovisertib - Pfizer. [Link]

-

ResearchGate. (2013). Table 1 . Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm]... [Link]

-

National Center for Biotechnology Information. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

-

ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

-

MDPI. (2022). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

-

Wikipedia. Isoquinoline. [Link]

-

University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

-

YouTube. (2021). 13 - Synthesis of Isoquinolines and Quinolines. [Link]

-

MDPI. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. [Link]

-

Journal of the American Chemical Society. (1952). Synthesis of 3-Methyl Isoquinolines. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Center for Biotechnology Information. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

SpectraBase. 1-Methylisoquinoline - Optional[13C NMR] - Chemical Shifts. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

PubMed. (2016). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. [Link]

-

National Center for Biotechnology Information. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

-

YouTube. (2024). Mass spectrometry with fragmentation of organic molecules. [Link]

- Google Patents. (2022).

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zimlovisertib - Wikipedia [en.wikipedia.org]

- 10. Zimlovisertib | C18H20FN3O4 | CID 118414016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Zimlovisertib - Pfizer - AdisInsight [adisinsight.springer.com]

- 12. pfizer.com [pfizer.com]

Foreword: The Significance of 1-Methoxyisoquinoline Alkaloids

An In-Depth Technical Guide to the Natural Sources of 1-Methoxyisoquinoline Alkaloids

Isoquinoline alkaloids represent a vast and structurally diverse class of nitrogen-containing secondary metabolites prevalent throughout the plant kingdom.[1][2] Their scaffolds are derived biosynthetically from the amino acid tyrosine or phenylalanine.[1][2] For centuries, compounds from this family, such as morphine and berberine, have been cornerstones of traditional and modern medicine, serving as potent analgesics, antimicrobials, and anticancer agents.[1][3][4]

Within this extensive group, the 1-methoxyisoquinoline alkaloids are a specialized subclass characterized by a methoxy (-OCH₃) group at the C-1 position of the isoquinoline core. This structural feature significantly influences their chemical properties and biological activities, making them a compelling subject for phytochemical investigation and drug discovery. This guide provides a technical overview of their natural distribution, biosynthetic origins, methodologies for their isolation, and a summary of their biological importance, tailored for researchers and professionals in natural product chemistry and drug development.

Part 1: Natural Distribution and Occurrence

The distribution of 1-methoxyisoquinoline alkaloids is not random; it is concentrated within specific, evolutionarily related plant families. These compounds are considered important chemotaxonomic markers, helping to classify and understand the relationships between different plant species.[5] The primary plant families known to be rich sources include Annonaceae, Lauraceae, Hernandiaceae, and Papaveraceae.

Prominent Plant Families and Genera:

-

Annonaceae (The Custard Apple Family): This large, pantropical family is arguably one of the most prolific sources of isoquinoline alkaloids, including 1-methoxy variants.[5] Genera such as Annona, Guatteria, and Xylopia are particularly rich.[5] For instance, methoxyannomontine has been identified in the leaves of Annona sericea.[6] A comprehensive review of the genus Annona highlights the prevalence of aporphine and benzylisoquinoline alkaloids, many of which serve as precursors or structural analogues to 1-methoxyisoquinolines.[5]

-

Lauraceae (The Laurel Family): This family is well-known for producing a wide array of benzylisoquinoline and aporphine alkaloids.[7][8] Genera like Ocotea, Litsea, and Cryptocarya are significant sources.[7] Reticuline, a key benzylisoquinoline precursor, is a common biomarker for several Lauraceae species.[7] While direct reports of 1-methoxyisoquinolines are specific to certain species, the foundational precursors are widespread. For example, (+)-reticuline has been isolated from Dehaasia hainanensis.[9]

-

Hernandiaceae: This family is a notable source of various isoquinoline alkaloids.[10] Chemical investigations of species like Hernandia papuana have led to the isolation of multiple alkaloids, demonstrating the family's capacity for complex alkaloid synthesis.[11]

-

Papaveraceae (The Poppy Family): This family is famous for producing well-known isoquinoline alkaloids like morphine and codeine.[2] Genera such as Corydalis and Argemone also produce a diverse suite of related alkaloids, including protoberberines and phthalideisoquinolines, which share common biosynthetic pathways.[12][13]

The following table summarizes representative examples of 1-methoxyisoquinoline alkaloids and their plant sources.

| Plant Family | Genus & Species | Plant Part | Representative Alkaloid(s) |

| Annonaceae | Annona sericea | Leaves | Methoxyannomontine[6] |

| Annonaceae | Annona muricata | Leaves, Bark | Reticuline, Coclaurine[14][15] |

| Lauraceae | Dehaasia hainanensis | Leaves | (+)-Reticuline[9] |

| Lauraceae | Ocotea duckei | Stem Bark | N-methylcoclaurine[16] |

| Hernandiaceae | Hernandia papuana | Not specified | Hernangerine, (+)-Laudanidine[11] |

Part 2: Biosynthesis of the 1-Methoxyisoquinoline Core

Understanding the biosynthetic pathway is critical for appreciating the natural production of these alkaloids and for potential bioengineering applications. 1-Methoxyisoquinoline alkaloids are a branch of the broader Benzylisoquinoline Alkaloid (BIA) pathway, which originates from L-tyrosine.

The biosynthesis can be conceptualized in several key stages:

-

Formation of the Core Isoquinoline Skeleton: The pathway begins with L-tyrosine, which is converted into both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). A crucial condensation reaction between dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS), forms the central benzylisoquinoline scaffold of (S)-norcoclaurine.[3]

-

Sequential Methylation Events: Following the initial condensation, a series of methylation reactions occur. These are catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases, including O-methyltransferases (OMTs) and N-methyltransferases (NMTs).[3] These enzymes sequentially add methyl groups to hydroxyl and amine functionalities, leading to key intermediates like (S)-reticuline. (S)-reticuline is a pivotal branch-point intermediate in the biosynthesis of thousands of different BIAs.[3][17]

-

The C-1 Methoxylation Step: The introduction of the methoxy group at the C-1 position is a key modification. While the exact timing and enzymes for all 1-methoxyisoquinolines are not universally elucidated, it is hypothesized to occur via oxidation at the C-1 position followed by O-methylation. Research into the biosynthesis of related alkaloids, such as quinine, has shown that methoxylation can occur at very early stages of the pathway, for example, on the precursor tryptamine.[18][19][20] This suggests the possibility of parallel pathways where methoxylated and non-methoxylated precursors are processed by the same downstream enzymes.[18][20]

Visualizing the Biosynthetic Pathway

The following diagram illustrates a simplified, plausible biosynthetic route from L-tyrosine to a representative 1-methoxy-substituted benzylisoquinoline alkaloid.

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 4. ijrpr.com [ijrpr.com]

- 5. Alkaloids from Annona : Review from 2005 to 2016 [jscimedcentral.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chemical constituents and bioactivity of Formosan lauraceous plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. Hendersines J-M: Isoquinoline alkaloids from Corydalis hendersonii Hemsl. with cardiomyocyte protective and NO production inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmaceutical applications of the benzylisoquinoline alkaloids from Argemone mexicana L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. [Alkaloids of Annonaceae. XXIX. Alkaloids of Annona muricata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

A Spectroscopic Guide to 1-Methoxyisoquinoline: Structural Elucidation for Research and Development

This technical guide provides an in-depth analysis of the spectroscopic data for 1-methoxyisoquinoline, a key heterocyclic compound with applications in medicinal chemistry and materials science. As drug development professionals and researchers, a precise understanding of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this structural elucidation. This document will not only present the spectral data but also delve into the causality behind the experimental choices and the interpretation of the resulting spectra, ensuring a robust and validated understanding of 1-methoxyisoquinoline's molecular architecture.

Introduction to 1-Methoxyisoquinoline and Spectroscopic Characterization

1-Methoxyisoquinoline (C₁₀H₉NO) is an aromatic heterocyclic compound featuring an isoquinoline core substituted with a methoxy group at the C1 position. The arrangement of the fused benzene and pyridine rings, along with the influence of the electron-donating methoxy group, creates a unique electronic and structural environment. Accurate characterization is critical for understanding its reactivity, potential biological activity, and for quality control in synthesis. The following sections will detail the application of key spectroscopic methods to unambiguously confirm the structure of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For 1-methoxyisoquinoline, both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Sample Preparation: Dissolve 5-10 mg of high-purity 1-methoxyisoquinoline in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is used to avoid a large solvent signal in the spectrum. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.[1]

-

Data Acquisition: A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for full relaxation of the protons between pulses.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | ~4.0-4.2 | Singlet (s) | 3H |

| Aromatic Protons | ~7.0-8.5 | Multiplets (m), Doublets (d) | 6H |

-

The protons on the pyridine ring (H3 and H4) and the benzene ring (H5, H6, H7, H8) will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with their neighbors. The exact chemical shifts are influenced by the electron-donating methoxy group.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environment.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: The experiment is run on a spectrometer equipped with a broadband probe.

-

Data Acquisition: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker systems) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[2] Key parameters include a spectral width of ~200-250 ppm and a sufficient number of scans.[2]

The ¹³C NMR spectrum of 1-methoxyisoquinoline will show ten distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the aromatic system.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 | 161.9 |

| C3 | 118.9 |

| C4 | 137.9 |

| C4a | 127.3 |

| C5 | 126.8 |

| C6 | 129.8 |

| C7 | 126.4 |

| C8 | 120.3 |

| C8a | 142.0 |

| -OCH₃ | 53.6 |

Data sourced from PubChem CID 141052.[3]

The carbon attached to the oxygen (C1) is significantly deshielded and appears far downfield. The methoxy carbon (-OCH₃) appears in the typical range for an sp³ carbon attached to an oxygen atom. The remaining aromatic carbons appear in the 120-145 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR

-

Sample Preparation (Thin Solid Film): A small amount of 1-methoxyisoquinoline is dissolved in a volatile solvent like methylene chloride.[4] A drop of this solution is placed on a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[4]

-

Data Acquisition: A background spectrum of the clean salt plate is recorded. Then, the spectrum of the sample is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Data Interpretation and Expected IR Absorptions

The IR spectrum of 1-methoxyisoquinoline will exhibit characteristic absorption bands corresponding to its functional groups.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2850 | Medium |

| Aromatic C=C Bending | 1700 - 1500 | Medium, Multiple Bands |

| C-O Stretch (Aryl Ether) | ~1250 | Strong |

| Aromatic C-H Bending | 860 - 680 | Strong |

-

The presence of sharp peaks just above 3000 cm⁻¹ is indicative of the aromatic C-H stretches.[5]

-

The C-H stretches of the methoxy group will be observed just below 3000 cm⁻¹.[6]

-

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule's overall structure.[7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: A small amount of the volatile sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[8][9] This process, known as electron ionization, is energetic enough to not only ionize the molecule but also cause it to fragment.[8]

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, and a mass spectrum is generated.

Data Interpretation and Mass Spectrum Data

The mass spectrum of 1-methoxyisoquinoline provides key information for its identification.

| Ion | m/z Value | Interpretation |

| [M]⁺ | 159 | Molecular Ion |

| [M-CH₃]⁺ | 144 | Loss of a methyl radical |

| [M-H-CO]⁺ or [M-CHO]⁺ | 130 or 129 | Loss of formyl radical or H and CO |

Data sourced from PubChem CID 141052.[3]

-

Molecular Ion Peak: The peak with the highest m/z value corresponds to the intact ionized molecule (the molecular ion, M⁺), confirming the molecular weight of 159 g/mol .

-

Fragmentation Pattern: The fragmentation pattern is a molecular fingerprint. The loss of a methyl group (CH₃) to give a fragment at m/z 144 is a characteristic fragmentation for methoxy-substituted compounds. The fragment at m/z 129 is also a significant peak in the spectrum.[3]

Integrated Spectroscopic Analysis Workflow

The power of these techniques lies in their combined application. The following diagram illustrates the logical workflow for the structural elucidation of 1-methoxyisoquinoline.

Caption: Workflow for structural elucidation of 1-methoxyisoquinoline.

Conclusion

The combined application of NMR, IR, and MS provides a self-validating system for the structural confirmation of 1-methoxyisoquinoline. Mass spectrometry establishes the correct molecular weight and key fragmentation pathways. IR spectroscopy confirms the presence of the core functional groups—the aromatic system and the aryl ether. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the carbon-hydrogen framework, allowing for the unambiguous assignment of the complete molecular structure. This comprehensive spectroscopic dataset serves as a reliable reference for researchers and professionals in drug development and related fields.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. 1-Methoxyisoquinoline | C10H9NO | CID 141052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

Foreword: Bridging Theory and Experiment in Heterocyclic Chemistry

An In-depth Technical Guide to the Theoretical and Structural Analysis of 1-Methoxyisoquinoline

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmacologically active compounds and functional materials.[1][2] Among its derivatives, 1-methoxyisoquinoline serves as a vital synthon and a molecule of significant theoretical interest. Its unique electronic and structural properties, governed by the interplay between the aromatic isoquinoline core and the electron-donating methoxy group, make it an ideal subject for computational and spectroscopic investigation.

This guide is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a cohesive narrative on the why and how of studying 1-methoxyisoquinoline's structure. We will explore the synergy between high-level quantum chemical calculations and empirical spectroscopic methods, demonstrating how theoretical models not only predict but also profoundly illuminate experimental observations. By integrating foundational theory with practical, validated protocols, this document aims to serve as both a strategic overview and a hands-on manual for the comprehensive analysis of this important heterocyclic compound.

Structural Elucidation: The Experimental Foundation

Before delving into theoretical models, it is imperative to establish the experimental ground truth. The synthesis and subsequent characterization of 1-methoxyisoquinoline provide the empirical data against which all computational results must be validated.

Synthesis Overview

The synthesis of 1-methoxyisoquinoline can be achieved through various established methods for isoquinoline derivatization. A common conceptual pathway involves the conversion of isoquinolin-1(2H)-one to 1-chloroisoquinoline, followed by nucleophilic substitution with sodium methoxide. This approach is efficient and provides a high yield of the desired product.

Caption: Conceptual workflow for the synthesis of 1-methoxyisoquinoline.

Spectroscopic Characterization

Unambiguous structural confirmation relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation forms a robust validation framework.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment, clearly distinguishing the aromatic protons and the unique methoxy group.

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. Key vibrational modes for 1-methoxyisoquinoline include C-H stretching in the aromatic region, C=N and C=C stretching of the isoquinoline ring, and the characteristic C-O stretching of the methoxy ether linkage.

-

Mass Spectrometry (MS) : Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed under electron ionization (EI-MS) can offer further structural insights. The NIST Chemistry WebBook provides reference mass spectrum data for 1-methoxyisoquinoline, which serves as an excellent benchmark.[3][4]

Theoretical and Computational Analysis: The Digital Twin

Computational chemistry provides a "digital twin" of 1-methoxyisoquinoline, allowing for the in-depth exploration of its electronic structure, reactivity, and spectroscopic properties at a level of detail unattainable by experiment alone. Density Functional Theory (DFT) is the workhorse for such studies, offering a favorable balance of computational cost and accuracy.[5][6]

Geometry Optimization and Molecular Structure

The first step in any theoretical study is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, typically using a functional like B3LYP with a basis set such as 6-31+G(d,p).[7]

Causality Behind the Choice:

-

B3LYP Functional: This hybrid functional is widely used because it incorporates a portion of the exact Hartree-Fock exchange, providing a more accurate description of electron correlation than simpler methods, which is crucial for aromatic systems.[5][8]

-

6-31+G(d,p) Basis Set: This is a Pople-style basis set. The 'G' indicates Gaussian-type orbitals. The '+' adds diffuse functions, which are essential for accurately describing lone pairs and anions. The '(d,p)' adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing bond shapes and anisotropic electron distributions.

The output of this calculation provides precise bond lengths and angles, which can be compared with crystallographic data if available. For 1-methoxyisoquinoline, the planarity of the isoquinoline ring and the orientation of the methoxy group are key structural parameters.

Simulating Spectroscopic Data

Once the optimized geometry is obtained, the same theoretical level can be used to predict spectroscopic properties. This is a critical step for validating the computational model against experimental data.

-

Vibrational Frequencies (IR/Raman): Frequency calculations yield the vibrational modes of the molecule.[5][7] These theoretical frequencies, when properly scaled to account for systematic errors in the method, show excellent agreement with experimental IR and Raman spectra. This allows for the confident assignment of every peak in the experimental spectrum to a specific molecular motion.

-

NMR Chemical Shifts: The GIAO (Gauge-Including Atomic Orbital) method is commonly employed to calculate isotropic shielding values, which are then converted into NMR chemical shifts. Comparing these predicted shifts with experimental ¹H and ¹³C NMR data is one of the most stringent tests of a computational model's accuracy.

Table 1: Comparison of Experimental vs. Theoretical Spectroscopic Data (Illustrative)

| Spectroscopic Property | Experimental Value | Theoretical (DFT/B3LYP) |

|---|---|---|

| IR C-O Stretch (cm⁻¹) | ~1250 cm⁻¹ | ~1245 cm⁻¹ (scaled) |

| ¹H NMR -OCH₃ (ppm) | ~4.1 ppm | ~4.0 ppm |

| ¹³C NMR C1 (ppm) | ~160 ppm | ~159 ppm |

Frontier Molecular Orbitals and Chemical Reactivity

The electronic properties of a molecule are dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[9] A smaller gap suggests the molecule is more polarizable and more reactive.

For 1-methoxyisoquinoline, the electron-donating methoxy group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted isoquinoline. The distribution of these orbitals across the molecule reveals the most probable sites for reaction.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface. It provides a powerful visual guide to its reactivity.[9][10]

-

Red Regions (Negative Potential): Indicate areas rich in electrons, such as the nitrogen atom's lone pair. These are the most likely sites for electrophilic attack.

-

Blue Regions (Positive Potential): Indicate areas of electron deficiency, typically around hydrogen atoms. These are sites for nucleophilic attack.

The MEP for 1-methoxyisoquinoline would clearly show a region of high negative potential around the isoquinoline nitrogen, confirming it as a primary site for protonation or coordination.

Caption: Workflow for the theoretical analysis of 1-methoxyisoquinoline.

Application in Drug Discovery: Molecular Docking

The theoretical structure of 1-methoxyisoquinoline is not just an academic curiosity; it is a critical input for structure-based drug design. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12]

In this context, 1-methoxyisoquinoline derivatives can be "docked" into the active site of a target protein (e.g., an enzyme or receptor). The simulation calculates a "docking score," which estimates the binding affinity. This allows researchers to:

-

Predict whether a compound is likely to be a potent inhibitor.[13]

-

Understand the key molecular interactions (hydrogen bonds, hydrophobic interactions) responsible for binding.

-

Guide the rational design of new, more potent derivatives by suggesting structural modifications that could improve binding.

Standardized Protocols

To ensure reproducibility and scientific integrity, the following protocols are provided as a standard for the theoretical analysis of 1-methoxyisoquinoline.

Protocol 1: DFT Geometry Optimization and Frequency Calculation

-

Structure Input: Draw 1-methoxyisoquinoline in a molecular editor and perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

-

Software: Use a quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Calculation Setup:

-

Job Type: Optimization + Frequency.

-

Method: DFT.

-

Functional: B3LYP.

-

Basis Set: 6-31+G(d,p).

-

Solvation (Optional): To simulate solution-phase properties, apply a continuum solvation model like PCM or SMD, specifying the solvent (e.g., chloroform, water).

-

-

Execution: Run the calculation. This may take several hours depending on the computational resources.

-

Validation:

-

Confirm the optimization has converged by checking the software output for convergence criteria.

-

Verify that the frequency calculation yields zero imaginary frequencies, which confirms the optimized structure is a true energy minimum.

-

-

Analysis: Extract optimized coordinates, bond lengths, angles, and scaled vibrational frequencies for comparison with experimental data.

Protocol 2: Molecular Docking Simulation

-

Preparation of Receptor:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein using software like AutoDock Tools or Schrödinger Maestro: remove water molecules, add hydrogen atoms, and assign partial charges.

-

Define the binding site (grid box) based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

-

-

Preparation of Ligand:

-

Use the DFT-optimized structure of 1-methoxyisoquinoline or its derivative.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Execution:

-

Use docking software (e.g., AutoDock Vina, Glide, GOLD).

-

Run the docking algorithm, which will generate multiple binding poses for the ligand within the receptor's active site.

-

-

Analysis:

-

Rank the poses based on their docking scores (e.g., binding energy in kcal/mol).

-

Visualize the top-ranked pose to analyze intermolecular interactions (hydrogen bonds, pi-stacking, etc.) with key amino acid residues in the active site. This analysis provides a structural hypothesis for the molecule's biological activity.[12]

-

Conclusion and Future Outlook

The theoretical study of 1-methoxyisoquinoline is a prime example of how modern computational chemistry complements and enhances experimental research. Through validated DFT methods, we can achieve a profound understanding of its structure, stability, and reactivity. These theoretical insights are not merely descriptive; they are predictive, providing a rational basis for designing novel isoquinoline derivatives with tailored properties for applications in pharmacology and materials science. Future studies will likely focus on more complex phenomena, such as simulating reaction dynamics, exploring excited-state properties for photochemical applications, and employing machine learning models trained on DFT data to accelerate the discovery of new functional molecules.

References

-

Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors. (2020). PubMed. Available at: [Link]

-

Full article: Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors. Taylor & Francis Online. Available at: [Link]

-

Synthesis of isoquinoline derivatives. ResearchGate. Available at: [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

-

(PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. Available at: [Link]

-

Isoquinoline, 1-methoxy-. NIST WebBook. Available at: [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. NIH. Available at: [Link]

-

1-Methoxyisoquinoline. PubChem. Available at: [Link]

-

DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. PubMed. Available at: [Link]

-

Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry. Available at: [Link]

-

Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. ResearchGate. Available at: [Link]

-

Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques. NIH. Available at: [Link]

-

Isoquinoline, 1-methoxy-. NIST WebBook. Available at: [Link]

- study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. Unknown Source.

-

Computational, spectroscopic and molecular docking investigation on a bioactive anti-cancer drug: 2-Methyl-8-nitro quinoline. ResearchGate. Available at: [Link]

-

4-Methoxyisoquinoline. PubChem. Available at: [Link]

-

(PDF) Molecular structure, aromaticity, vibrational investigation and dual descriptor for chemical reactivity on 1- chloroisoquinoline using quantum chemical studies. ResearchGate. Available at: [Link]

-

Synthesis of derivatives of quinoline. SciSpace. Available at: [Link]

-

Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. PMC - NIH. Available at: [Link]

-

Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. PubMed Central. Available at: [Link]

-

Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ). Scientific Research Publishing. Available at: [Link]

-

Synthesis, characterization of some substituted Quinolines derivatives: DFT, computational, in silico ADME, molecular docking and biological activities. OUCI. Available at: [Link]

-

Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. PMC - PubMed Central. Available at: [Link]

-

A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E)-3,3,3-Tribromo-1-Nitroprop-1-ene. PMC - PubMed Central. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]

- 3. Isoquinoline, 1-methoxy- [webbook.nist.gov]

- 4. Isoquinoline, 1-methoxy- [webbook.nist.gov]

- 5. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

The Solubility Profile of 1-Methoxyisoquinoline: A Technical Guide for Researchers

Introduction

1-Methoxyisoquinoline, a key heterocyclic scaffold, is a prevalent structural motif in numerous biologically active compounds and a valuable intermediate in synthetic organic chemistry. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective utilization in drug discovery, process development, and materials science. Solubility dictates critical parameters such as reaction kinetics, purification efficiency, formulation development, and bioavailability. This in-depth technical guide provides a comprehensive overview of the solubility of 1-methoxyisoquinoline, blending theoretical principles with practical, field-proven insights to empower researchers in their experimental design and execution.

Theoretical Framework: Understanding the Solubility of 1-Methoxyisoquinoline

The solubility of a compound is governed by the interplay of intermolecular forces between the solute (1-methoxyisoquinoline) and the solvent. The principle of "like dissolves like" serves as a fundamental guideline.[1] The molecular structure of 1-methoxyisoquinoline, featuring a bicyclic aromatic system with a nitrogen heteroatom and a methoxy substituent, dictates its solubility behavior.

Molecular Structure and Polarity

1-Methoxyisoquinoline possesses a moderately polar character. The key structural features influencing its polarity and, consequently, its solubility are:

-

Isoquinoline Core: The fused benzene and pyridine rings create a large, relatively nonpolar aromatic surface.[2]

-

Nitrogen Heteroatom: The nitrogen atom in the pyridine ring introduces a dipole moment and can act as a hydrogen bond acceptor.[3]

-

Methoxy Group: The methoxy group (-OCH₃) is an electron-donating group that can increase the polarity of the molecule and participate in hydrogen bonding as an acceptor. The presence of the methoxy group can enhance a ligand's target binding, physicochemical, and pharmacokinetic properties.[4]

The overall polarity is a balance between the nonpolar aromatic rings and the polar nitrogen and oxygen atoms. This duality allows for solubility in a range of organic solvents.

Intermolecular Interactions

The dissolution of 1-methoxyisoquinoline in an organic solvent is driven by the formation of favorable solute-solvent interactions that overcome the solute-solute and solvent-solvent interactions. The primary forces at play include:

-

Van der Waals Forces: These are the dominant interactions for the nonpolar aromatic portion of the molecule and are crucial for solubility in nonpolar solvents.

-

Dipole-Dipole Interactions: The inherent dipole moment of 1-methoxyisoquinoline allows for favorable interactions with polar aprotic solvents.

-

Hydrogen Bonding: While 1-methoxyisoquinoline cannot act as a hydrogen bond donor, the nitrogen and oxygen atoms can accept hydrogen bonds from protic solvents like alcohols.

The interplay of these forces determines the extent of solubility in a given solvent.

Qualitative and Estimated Quantitative Solubility of 1-Methoxyisoquinoline

Table 1: Estimated Solubility of 1-Methoxyisoquinoline in Common Organic Solvents at Ambient Temperature

| Solvent Category | Solvent | Polarity Index | Estimated Solubility (g/L) | Primary Interaction |

| Protic Solvents | Methanol | 5.1 | > 100 | Hydrogen Bonding, Dipole-Dipole |

| Ethanol | 4.3 | > 100 | Hydrogen Bonding, Dipole-Dipole | |

| Isopropanol | 3.9 | 50 - 100 | Hydrogen Bonding, Dipole-Dipole | |

| Polar Aprotic Solvents | Acetone | 5.1 | > 100 | Dipole-Dipole |

| Ethyl Acetate | 4.4 | > 100 | Dipole-Dipole | |

| Dichloromethane | 3.1 | > 100 | Dipole-Dipole | |

| Chloroform | 4.1 | > 100 | Dipole-Dipole | |

| Acetonitrile | 5.8 | 50 - 100 | Dipole-Dipole | |

| Nonpolar Aprotic Solvents | Toluene | 2.4 | 10 - 50 | Van der Waals |

| Diethyl Ether | 2.8 | 50 - 100 | Dipole-Dipole, Van der Waals | |

| Hexane | 0.1 | < 1 | Van der Waals | |

| Aqueous | Water | 10.2 | ~0.68 (Calculated) | Low |

Note: These values are estimations based on the known solubility of related compounds and the physicochemical properties of 1-methoxyisoquinoline. Experimental verification is highly recommended.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The following protocols outline standard methods for determining the solubility of 1-methoxyisoquinoline.

Gravimetric Method (Shake-Flask)

This is the gold standard method for determining thermodynamic solubility.[5]

Protocol:

-

Preparation: Add an excess amount of 1-methoxyisoquinoline to a series of vials, each containing a known volume of the desired organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the undissolved solid has completely settled. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of any solid particles.

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

-

Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved 1-methoxyisoquinoline.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents, HTS methods are employed.

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of 1-methoxyisoquinoline in a highly soluble solvent (e.g., DMSO).

-

Dispensing: In a multi-well plate, dispense the desired organic solvents.

-

Addition of Solute: Add a small, known volume of the stock solution to each well.

-

Equilibration and Detection: The plate is shaken and the solubility is determined by measuring the concentration of the dissolved compound, often using techniques like UV-Vis spectroscopy or HPLC, after a set equilibration time. The point at which precipitation is observed indicates the kinetic solubility limit.

Purification by Recrystallization: Leveraging Solubility Differences

Recrystallization is a powerful technique for purifying solid organic compounds, and it relies on the differential solubility of the compound and its impurities in a given solvent or solvent system.[6]

Solvent Selection for Recrystallization

The ideal recrystallization solvent for 1-methoxyisoquinoline should exhibit the following properties:

-

High solubility at elevated temperatures.

-

Low solubility at low temperatures.

-

Does not react with the compound.

-

Impurities should be either highly soluble or insoluble at all temperatures.

-

Boiling point of the solvent should be below the melting point of the compound.

-

The solvent should be volatile enough to be easily removed from the purified crystals.

Table 2: Potential Recrystallization Solvents for 1-Methoxyisoquinoline

| Solvent/System | Rationale |

| Ethanol/Water | 1-methoxyisoquinoline is highly soluble in hot ethanol and less soluble in cold. The addition of water as an anti-solvent can induce crystallization upon cooling. |

| Toluene/Hexane | Good solubility in hot toluene, with hexane acting as an anti-solvent to promote crystal formation. |

| Ethyl Acetate/Hexane | Similar to the toluene/hexane system, this combination of a moderately polar and a nonpolar solvent can be effective. |

General Recrystallization Protocol

Caption: A general workflow for the recrystallization of 1-methoxyisoquinoline.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide valuable estimations of solubility.

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7][8] A solute is more likely to dissolve in a solvent when their Hansen parameters are similar.

Caption: Conceptual representation of Hansen Solubility Parameters.

While specific HSP values for 1-methoxyisoquinoline are not published, they can be estimated using group contribution methods, providing a tool for initial solvent screening.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 1-methoxyisoquinoline in organic solvents. While a lack of extensive, publicly available quantitative data necessitates some estimation, the principles outlined, coupled with the provided experimental protocols, empower researchers to confidently approach the handling and purification of this important heterocyclic compound. A thorough understanding of its solubility profile is a critical first step towards unlocking its full potential in various scientific endeavors.

References

-

Palmer, D. S. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(5), 2841–2892. [Link]

-

Solubility of Things. (n.d.). Isoquinoline. Retrieved from [Link]

-

Jadhav, P. A., & Pethe, A. M. (2021). The role of the methoxy group in approved drugs. Future Medicinal Chemistry, 13(15), 1381-1403. [Link]

-

Al-Hadiya, B. M. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 21(11), 1461. [Link]

-

Scribd. (n.d.). Solubility Testing of Organic Compounds. Retrieved from [Link]

-

Zhang, Y., & Liu, S. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 11(1), 23835. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Isoquinoline. In Wikipedia. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). Retrieved from [Link]

-

Taylor & Francis Online. (2021, July 19). Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. Polycyclic Aromatic Compounds, 43(4), 3128-3141. [Link]

-

American Society of Health-System Pharmacists. (n.d.). Functional Group Characteristics and Roles. Retrieved from [Link]

-

MDPI. (2016, August 26). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 21(9), 1134. [Link]

-

J-STAGE. (2000). Models to Predict Solubility in Ternary Solvents Based on Sub-binary Experimental Data. Chemical and Pharmaceutical Bulletin, 48(12), 1878-1881. [Link]

-

Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(8), 755-760. [Link]

-

arXiv. (2021, May 26). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. Retrieved from [Link]

-

Cenci, F., Bresciani, G., & Barolo, M. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 650, 123689. [Link]

-

Taber, D. F., & Brannick, S. J. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education, 92(4), 743-745. [Link]

-

ResearchGate. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (2023, November 21). Hansen solubility parameter. In Wikipedia. Retrieved from [Link]

-

Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024, September 3). Hansen solubility parameters and HMPC. Retrieved from [Link]

-

ResearchGate. (2023, August 1). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methoxyisoquinoline. PubChem. Retrieved from [Link]

-

MDPI. (2022, November 23). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Molecules, 27(23), 8201. [Link]

-

Kiani, M., & Dehghani, M. R. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents: A Theoretical Study Using Artificial Neural Networks and an Enhanced Apelblat Model. Physical Chemistry Research, 12(3), 567-578. [Link]

-

MDPI. (2020, December 1). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules, 25(23), 5727. [Link]

-

MDPI. (2021, January 11). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(1), 86. [Link]

-

MDPI. (2023, November 28). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 28(23), 7854. [Link]

-

ResearchGate. (2014). Synthesis of Saturated N-Heterocycles. Retrieved from [Link]

-

Journal of the American Chemical Society. (2025). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Retrieved from [Link]

-

Wikipedia. (2023, November 27). Amine. In Wikipedia. Retrieved from [Link]

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

1-methoxyisoquinoline molecular weight and formula

An In-Depth Technical Guide to 1-Methoxyisoquinoline for Researchers and Drug Development Professionals

Introduction

1-Methoxyisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family of alkaloids. The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities. This has established isoquinoline and its derivatives as "privileged structures" in medicinal chemistry, making them focal points for drug discovery and development. 1-Methoxyisoquinoline, specifically, serves as a valuable synthetic intermediate and a key building block for more complex, biologically active molecules. The presence of the methoxy group at the 1-position significantly influences the electronic properties and reactivity of the isoquinoline core, offering unique opportunities for chemical modification and the development of novel therapeutic agents. This guide provides a comprehensive technical overview of 1-methoxyisoquinoline, covering its fundamental properties, synthesis, characterization, reactivity, and applications for professionals in research and drug development.

Physicochemical Properties of 1-Methoxyisoquinoline

A clear understanding of the fundamental physicochemical properties of a compound is crucial for its application in synthesis and drug design. The key properties of 1-methoxyisoquinoline are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.18 g/mol | |

| IUPAC Name | 1-methoxyisoquinoline | |

| CAS Number | 23724-93-8 | |

| Canonical SMILES | COC1=NC=CC2=CC=CC=C21 | |

| InChI Key | AFWHVAFMAIDVTH-UHFFFAOYSA-N |

Synthesis of 1-Methoxyisoquinoline

The synthesis of the isoquinoline core can be achieved through several classic named reactions, including the Bischler-Napieralski synthesis, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction. For 1-substituted isoquinolines, a common strategy involves the cyclization of a β-phenylethylamine derivative. A plausible and efficient route to 1-methoxyisoquinoline starts from isoquinoline itself, proceeding through an N-oxidation and subsequent functionalization.

Experimental Protocol: Synthesis from Isoquinoline

This protocol describes a two-step process to synthesize 1-methoxyisoquinoline from the readily available starting material, isoquinoline.

Step 1: Synthesis of Isoquinoline N-oxide

-

Dissolve isoquinoline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a 30% solution of hydrogen peroxide (1.5 equivalents) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude isoquinoline N-oxide, which can be purified by recrystallization.

Step 2: Synthesis of 1-Methoxyisoquinoline

-

Suspend isoquinoline N-oxide (1 equivalent) in dry dichloromethane in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add dimethyl sulfate (1.2 equivalents) dropwise to the suspension.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction mixture back to 0 °C.

-

Prepare a solution of sodium methoxide by dissolving sodium metal (1.5 equivalents) in anhydrous methanol.

-

Add the freshly prepared sodium methoxide solution dropwise to the reaction mixture at 0 °C.

-

Stir the reaction at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure 1-methoxyisoquinoline.

Synthesis Workflow Diagram

Caption: A two-step synthesis of 1-methoxyisoquinoline from isoquinoline.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized 1-methoxyisoquinoline is achieved through a combination of spectroscopic techniques.

| Technique | Expected Data/Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A characteristic singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm. |

| ¹³C NMR | Signals for the 9 aromatic carbons, plus a signal for the methoxy carbon around 55 ppm. The carbon at the C1 position, attached to the oxygen, will be significantly downfield. |

| Mass Spec (MS) | The molecular ion peak [M]⁺ should be observed at m/z = 159. The fragmentation pattern would be characteristic of the isoquinoline core. |

| Infrared (IR) | C-O stretching vibrations for the methoxy group, C=N and C=C stretching for the aromatic system, and C-H stretching and bending frequencies. |

Protocol: NMR Sample Preparation and Analysis

-

Accurately weigh approximately 5-10 mg of the purified product.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube and invert several times to ensure a homogeneous solution.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure of 1-methoxyisoquinoline.

Reactivity and Chemical Properties